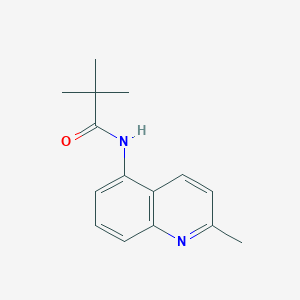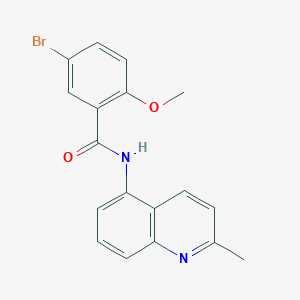
1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has been widely studied for its potential applications in scientific research.
科学的研究の応用
1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine has been studied extensively for its potential applications in scientific research. It has been used as a tool compound to study the role of serotonin receptors in various physiological and pathological conditions. 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine is a selective agonist of the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine has also been used to study the effects of serotonin on the cardiovascular system, gastrointestinal system, and central nervous system.
作用機序
1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine exerts its effects by binding to the 5-HT1B and 5-HT2C receptors, which are G-protein-coupled receptors. Activation of these receptors leads to the activation of downstream signaling pathways, which ultimately result in the physiological effects of 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine. The exact mechanism of action of 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been reported to increase serotonin release in the brain, which may contribute to its anxiogenic and hallucinogenic effects. 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine has also been shown to decrease food intake and increase locomotor activity in animal models, which may be mediated by its effects on the 5-HT2C receptor. 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine has also been shown to have cardiovascular effects, such as increasing heart rate and blood pressure, which may be mediated by its effects on the 5-HT1B receptor.
実験室実験の利点と制限
1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine has several advantages for use in lab experiments. It is a selective agonist of the 5-HT1B and 5-HT2C receptors, which allows for the specific study of these receptors. 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine is also relatively stable and easy to synthesize, which makes it a cost-effective tool compound. However, 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine has some limitations for use in lab experiments. It has been reported to have low solubility in water, which may limit its use in certain experiments. 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine also has some potential side effects, such as nausea and vomiting, which may confound experimental results.
将来の方向性
There are several future directions for the study of 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine. One direction is to further investigate the mechanism of action of 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine and its effects on downstream signaling pathways. Another direction is to study the effects of 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine on other physiological systems, such as the immune system and the endocrine system. Additionally, the development of new 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine analogs with improved solubility and selectivity may lead to new applications in scientific research.
合成法
The synthesis of 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine involves the reaction of 4-chloro-2,3,5,6-tetrafluorophenylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine. This synthesis method has been optimized for high yield and purity and is widely used in scientific research.
特性
分子式 |
C19H17ClF4N2O3 |
|---|---|
分子量 |
432.8 g/mol |
IUPAC名 |
[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H17ClF4N2O3/c1-28-11-4-3-10(9-12(11)29-2)19(27)26-7-5-25(6-8-26)18-16(23)14(21)13(20)15(22)17(18)24/h3-4,9H,5-8H2,1-2H3 |
InChIキー |
SZNOXPUCNCYYNS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)Cl)F)F)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)Cl)F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B277998.png)
![3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278000.png)
![4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278001.png)
![3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278002.png)
![2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278003.png)
![3-chloro-4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278005.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278009.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)

![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)

![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278016.png)
![N-[4-methyl-3-(1-naphthoylamino)phenyl]-2-furamide](/img/structure/B278017.png)
![N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278023.png)